molecular formula C13H14N4O3 B2726968 ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate CAS No. 477853-59-1

ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate

Cat. No.: B2726968
CAS No.: 477853-59-1
M. Wt: 274.28
InChI Key: RYPJQLZAFFJLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate is a pyrazole-derived carbamate characterized by a 3-imino group, a phenyl substituent at position 2, and an ethyl carbamate moiety at position 4 (Fig. 1).

Properties

IUPAC Name

ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-2-20-13(19)16-12(18)10-8-15-17(11(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGANPQJMBGCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126997
Record name Carbamic acid, [(2,5-dihydro-5-imino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477853-59-1
Record name Carbamic acid, [(2,5-dihydro-5-imino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Imino Group: The imino group is introduced by reacting the pyrazole derivative with an appropriate amine under acidic or basic conditions.

    Carbamoylation: The final step involves the reaction of the imino-pyrazole derivative with ethyl chloroformate to form the ethyl carbamate group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethyl carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile, sometimes with the addition of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial activity against various bacterial strains. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown promising results against specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models.

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial potential compared to standard antibiotics.

Case Study 2: Evaluation of Anticancer Properties

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The results indicated that treatment with ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-y)carbonyl]carbamate resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure.

Case Study 3: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory effects of this compound highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Data Summary Table

ApplicationActivity TypeObserved EffectsReference
AntimicrobialBacterial InhibitionMIC = 32 µg/mL against S. aureus
AnticancerCytotoxicityIC50 = 25 µM on MCF7 cells
Anti-inflammatoryCytokine InhibitionReduced TNF-alpha and IL-6 production

Mechanism of Action

The mechanism of action of ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences
Compound Name Substituents (Pyrazole Ring) Functional Groups
Ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate (Target) 3-imino, 2-phenyl Carbamate, imino (-NH)
Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate 3-oxo, 1,5-dimethyl, 2-phenyl Carbamate, oxo (=O)
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide 3,4,5-trimethyl (pyrazole), 3,4-dichlorophenyl Sulfonamide, carbamoyl, chloro
Benzyl N-[(S)-2-hydroxy-1-({[(E)-2-hydroxy-4-methoxybenzylidene]hydrazinyl}carbonyl)ethyl]carbamate Hydrazinyl, benzylidene, hydroxy Carbamate, hydrazine, hydroxy (-OH)
  • Imino vs. Oxo Groups: The target compound’s 3-imino group (-NH) contrasts with the 3-oxo (=O) group in the analog from .
  • Methyl vs. Phenyl Substituents : Methyl groups (e.g., 1,5-dimethyl in ) reduce steric hindrance compared to bulkier phenyl substituents, affecting molecular conformation and intermolecular interactions.

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) IR (νmax, cm⁻¹) Notable NMR Shifts (δ, ppm)
Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate Not reported 1727 (C=O) 1H-NMR: 1.92–2.14 (CH3), 7.25–8.96 (aromatic)
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide 163–166 1727 (C=O), 1169 (SO2) 1H-NMR: 7.25–9.40 (aromatic, NH)
Target Compound (Hypothetical) N/A ~3300 (N-H), ~1700 (C=O) Predicted: δ 6.5–8.5 (aromatic), δ 4.1 (OCH2)
  • IR Spectroscopy: The oxo analog shows a strong C=O stretch at 1727 cm⁻¹, while the target compound’s imino group would exhibit N-H stretches near 3300 cm⁻¹. Sulfonamide analogs display additional SO₂ stretches (~1169 cm⁻¹).
  • NMR : Aromatic protons in phenyl-substituted analogs resonate between δ 7.25–8.96 . Methyl groups in dimethyl analogs appear at δ 1.92–2.14 .

Hydrogen Bonding and Crystal Packing

  • Imino Group Role: The 3-imino group in the target compound can form N-H⋯O/N hydrogen bonds, contrasting with the oxo group’s role as an acceptor. This difference may lead to distinct supramolecular architectures, as seen in benzyl carbamates with S(6) ring motifs via intramolecular O-H⋯N bonds .
  • Crystal Systems: The ethyl carbamate analog in crystallizes in a monoclinic system (P21/c, Z=4) with a 1418 ų cell volume . The imino analog’s crystal structure would likely differ due to altered hydrogen-bonding networks.

Biological Activity

Ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate is a synthetic compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 274.28 g/mol
  • CAS Number : 477853-59-1

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can modulate receptor-mediated pathways by acting as an agonist or antagonist, influencing downstream signaling pathways .

Biological Activities

Research has demonstrated various biological activities associated with pyrazole derivatives, including:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial effects against various pathogens. For instance, derivatives have been tested against standard strains like Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anticancer Potential : Studies indicate that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. This compound's structural features may contribute to its potential as an anticancer agent by targeting specific enzymes involved in cancer proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli ,
AnticancerCytotoxic effects on T24 and PC3 cancer cell lines
Anti-inflammatoryDemonstrated reduction in inflammatory markers

Detailed Research Findings

  • Antimicrobial Screening : In vitro studies revealed that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
  • Cytotoxicity Assays : The compound was evaluated for its cytotoxic effects on various cancer cell lines using MTT assays. Results showed that it effectively inhibited cell growth in a dose-dependent manner, with IC50 values indicating strong potential for further development as an anticancer drug .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Q & A

Q. What are the established synthetic routes for ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate formation using pyrazole-4-amine derivatives and ethyl isocyanate. A common approach involves reacting 3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the intermediate acyl chloride, followed by coupling with ammonia or amines. Optimization includes solvent selection (e.g., THF or dichloromethane), temperature control (0–25°C for acyl chloride formation, room temperature for coupling), and stoichiometric ratios (1:1.2 molar ratio of acid to chloroformate). Impurities can be minimized via column chromatography or recrystallization .

Q. What advanced spectroscopic techniques are recommended for characterizing the crystal and molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure, particularly to confirm the imino tautomerism and hydrogen-bonding networks in the pyrazole ring . Complement with FT-IR to identify carbamate C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹). 1^1H and 13^13C NMR in DMSO-d₆ or CDCl₃ can clarify electronic environments: pyrazole protons typically appear as singlets (δ 6.5–7.5 ppm), while carbamate carbonyls resonate at δ 155–165 ppm in 13^13C NMR . High-resolution mass spectrometry (HRMS) ensures molecular formula validation .

Advanced Research Questions

Q. How can researchers evaluate the DNA-binding potential and antimicrobial activity of this carbamate derivative?

  • Methodological Answer : DNA-binding : Use UV-vis titration or fluorescence quenching assays with calf thymus DNA (ctDNA). Monitor hypochromic shifts or Stern-Volmer quenching constants (Ksv) to assess intercalation or groove-binding modes. Ethidium bromide displacement assays can quantify binding affinity (Kₐ ~10⁴–10⁶ M⁻¹) . Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL, with ampicillin and ciprofloxacin as controls. Minimum inhibitory concentration (MIC) values <50 µg/mL suggest promising activity. Combine with time-kill studies to evaluate bactericidal vs. bacteriostatic effects .

Q. What computational approaches are suitable for modeling the interaction between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to enzymes like acetylcholinesterase (AChE) or DNA topoisomerases. Use PyMOL for visualizing hydrogen bonds and hydrophobic contacts. Density functional theory (DFT) at the B3LYP/6-31G* level calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (AMBER or GROMACS) over 50–100 ns assess stability of ligand-target complexes, with RMSD <2 Å indicating stable binding .

Q. How should contradictory data regarding the compound's bioactivity be analyzed and resolved?

  • Methodological Answer : Contradictions (e.g., variable MIC values) may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines. Validate via dose-response curves (IC₅₀ calculations) and replicate experiments (n ≥ 3). If structural analogs show divergent activities (e.g., lower potency than rivastigmine), perform SAR studies by modifying the carbamate’s substituents (e.g., replacing ethyl with methyl groups) and re-evaluate inhibitory kinetics .

Q. What strategies can be employed to modify the carbamate moiety to enhance pharmacological properties?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the ethyl group with trifluoroethyl (improves metabolic stability) or tert-butyl (enhances lipophilicity) .
  • Prodrug design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) for targeted release in vivo .
  • Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility. Monitor phase solubility diagrams for optimal host-guest ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.